molecular formula C10H16ClNO B3026051 4-[2-(Methylamino)propyl]-phenol, monohydrochloride CAS No. 877-86-1

4-[2-(Methylamino)propyl]-phenol, monohydrochloride

Cat. No. B3026051
CAS RN: 877-86-1
M. Wt: 201.69 g/mol
InChI Key: APSKAFWNZDJCNR-UHFFFAOYSA-N
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Description

“4-[2-(Methylamino)propyl]-phenol, monohydrochloride” is an analytical reference standard categorized as an amphetamine . It is a metabolite of methamphetamine . This compound is supplied as a crystalline solid and is intended for research and forensic applications .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H15NO • HCl . The molecular weight is 201.7 . The InChI key is SAHBITMBCTXQOR-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a crystalline solid . The maximum wavelength (λmax) in UV/Vis spectroscopy is 226 nm .

Scientific Research Applications

Anticancer Activity

The synthesis and characterization of compounds related to 4-[2-(Methylamino)propyl]-phenol, monohydrochloride have been studied for their potential in anticancer activity. Specifically, Schiff bases derived from similar compounds have shown cytotoxicity against cancer cell lines, indicating their potential as anticancer agents (Uddin et al., 2020).

Chemical Synthesis and Characterization

The compound and its derivatives have been extensively studied for their chemical synthesis and properties. This includes studies on their crystallographic and spectroscopic characteristics, providing valuable insights into their molecular structure and potential applications in various fields (Demirtaş et al., 2018).

Antibacterial Properties

Research has indicated that derivatives of this compound possess significant antibacterial properties. These compounds have been tested against various human pathogens, showing considerable inhibition, which underscores their potential as antibacterial agents (Halve et al., 2009).

Drug-DNA Interaction

Investigations into drug-DNA interactions have been conducted using compounds related to this compound. These studies offer insights into the mechanisms by which these compounds might interact with DNA, potentially leading to applications in drug development and molecular biology (Uddin et al., 2020).

Potential in Polymer Science

There has been research into the use of similar compounds in the synthesis of polymers. These studies explore the properties and applications of these polymers in various industrial and scientific contexts (Yang & Lin, 1994).

Mechanism of Action

While the specific mechanism of action for “4-[2-(Methylamino)propyl]-phenol, monohydrochloride” is not provided, phenol, a related compound, is known to have antiseptic and disinfectant properties . It is active against a wide range of micro-organisms including some fungi and viruses .

Safety and Hazards

This compound should be considered hazardous until further information becomes available . It should not be ingested, inhaled, or come in contact with eyes, skin, or clothing . After handling, thorough washing is recommended .

properties

IUPAC Name

4-[2-(methylamino)propyl]phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-8(11-2)7-9-3-5-10(12)6-4-9;/h3-6,8,11-12H,7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSKAFWNZDJCNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)O)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

877-86-1
Record name Pholedrine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PHOLEDRINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5PL3LUP2K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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